5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine Exhibits Intermediate LogP (1.17) Optimized for Balanced Permeability and Solubility Relative to 5-Methyl (-0.9) and 5-Phenyl (1.9) Analogs
The lipophilicity (LogP) of 5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine is 1.17, positioning it between the highly polar 5-methyl analog (LogP -0.9) and the more lipophilic 5-phenyl derivative (LogP 1.9) [1]. This intermediate value suggests a balanced profile for passive membrane permeability while maintaining adequate aqueous solubility, a critical attribute for hit-to-lead optimization campaigns where extreme LogP values often correlate with poor ADME outcomes [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.17 |
| Comparator Or Baseline | 5-Methyl-1,3,4-oxadiazol-2-amine (LogP = -0.9); 5-Phenyl-1,3,4-oxadiazol-2-amine (LogP = 1.9) |
| Quantified Difference | ΔLogP = +2.07 vs 5-methyl; ΔLogP = -0.73 vs 5-phenyl |
| Conditions | Calculated LogP values (XLogP3 or ACD/LogP) |
Why This Matters
This LogP value avoids the extremes that often lead to poor oral bioavailability or excessive metabolic clearance, making this scaffold a rational choice for lead optimization.
- [1] PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-1_3_4-oxadiazol-2-amine View Source
- [2] Kuujia. (n.d.). Cas no 1016513-12-4 (5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine). Retrieved from https://www.kuujia.com/cas-1016513-12-4.html View Source
